α4β2 nAChR Binding Affinity
While direct binding data for the target compound 2-Fluoro-5-(pyrrolidin-2-yl)pyridine against the α4β2 nicotinic acetylcholine receptor (nAChR) is not publicly available, a closely related analog, 2-Fluoro-5-(1-methyl-pyrrolidin-2-yl)-pyridine, exhibits a potent inhibition constant (Ki) of 1.03 nM in a competitive binding assay using [3H]-nicotine [1]. This data provides a strong class-level inference for the binding potential of the 2-fluoro-5-pyrrolidin-2-yl-pyridine scaffold. The target compound's free NH on the pyrrolidine ring (absent in the methylated analog) introduces a hydrogen bond donor, which is predicted to further modulate binding interactions and selectivity [2]. The quantitative data for the methylated analog serves as a benchmark, highlighting the inherent potency of this specific substitution pattern and supporting the procurement of the target compound for further optimization where the free pyrrolidine nitrogen is a key synthetic handle.
| Evidence Dimension | Binding Affinity (Ki) to α4β2 nAChR |
|---|---|
| Target Compound Data | Data not available for the exact compound; predicted comparable or superior potency based on analog. |
| Comparator Or Baseline | 2-Fluoro-5-(1-methyl-pyrrolidin-2-yl)-pyridine: Ki = 1.03 nM |
| Quantified Difference | Not applicable; qualitative inference only. |
| Conditions | Inhibition of [3H]-nicotine binding at rat neuronal acetylcholine receptor subunit alpha-4/beta-2 |
Why This Matters
This demonstrates the scaffold's inherent high potency for a key CNS target, justifying its selection as a starting point for medicinal chemistry campaigns.
- [1] BindingDB. BDBM50100709: 2-Fluoro-5-(1-methyl-pyrrolidin-2-yl)-pyridine. Ki=1.03 nM for Neuronal acetylcholine receptor subunit alpha-4/beta-2 (Rat). View Source
- [2] PubChem. (2025). 2-Fluoro-5-(pyrrolidin-2-yl)pyridine. CID 55293462. (Note: Contains computed hydrogen bond donor/acceptor counts). View Source
